molecular formula C12H14N2S B13972174 (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B13972174
M. Wt: 218.32 g/mol
InChI Key: CVSMJOFHBYAPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C11H12N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the reaction of 4-methylthiazole with a suitable benzylamine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylthiazol-5-yl)phenyl)methanamine: A closely related compound with similar structural features.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.

Uniqueness

(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

[3-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C12H14N2S/c1-8-5-10(6-13)3-4-11(8)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3

InChI Key

CVSMJOFHBYAPBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN)C2=C(N=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.